trans-Doxercalciferol

描述

trans-Doxercalciferol: is an isomer of Doxercalciferol, a synthetic analog of ergocalciferol (vitamin D2). It acts as an activator of the vitamin D receptor and is primarily used to prevent renal disease . Doxercalciferol is commonly used in the treatment of secondary hyperparathyroidism and metabolic bone disease .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Doxercalciferol involves the isomerization of Doxercalciferol. The process typically includes the use of high-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) to isolate and purify the compound . The reaction conditions often involve the use of acetonitrile and water as solvents, with butylated hydroxytoluene (BHT) as a stabilizer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of pharmacopeial and non-pharmacopeial impurities, metabolites, and stable isotope products to ensure high purity and regulatory compliance .

化学反应分析

Types of Reactions: trans-Doxercalciferol undergoes various chemical reactions, including:

Oxidation: Conversion to its active form, 1α,25-dihydroxyvitamin D2, through metabolic activation in the liver.

Reduction: Not commonly involved in its primary metabolic pathways.

Substitution: Interaction with the vitamin D receptor to exert its biological effects.

Common Reagents and Conditions:

Oxidation: Requires liver enzymes for metabolic activation.

Substitution: Involves binding to the vitamin D receptor under physiological conditions.

Major Products Formed: The primary product formed from the oxidation of this compound is 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .

科学研究应用

Clinical Applications

1. Treatment of Secondary Hyperparathyroidism

- Indication : Doxercalciferol is specifically indicated for patients with CKD stages 3 and 4 who exhibit elevated parathyroid hormone (PTH) levels. Its use is crucial in managing mineral and bone disorders associated with kidney disease .

- Mechanism : The compound reduces PTH secretion by enhancing intestinal absorption of calcium and promoting bone mineralization without significantly increasing serum calcium levels, thus minimizing the risk of hypercalcemia .

2. Diabetic Nephropathy

Recent studies have highlighted the potential of doxercalciferol in treating diabetic nephropathy. In experimental models, doxercalciferol demonstrated protective effects against renal injury by suppressing renin and angiotensinogen expression, which are critical components of the renin-angiotensin system (RAS) .

3. Combination Therapy

Doxercalciferol has shown promising results when used in combination with angiotensin receptor blockers (ARBs) like losartan. This combination therapy effectively prevents albuminuria and restores glomerular filtration barrier structure, showcasing synergistic effects in managing renal complications associated with diabetes .

Efficacy in CKD Management

In a randomized controlled trial involving 55 adults with CKD stages 3 and 4, doxercalciferol treatment resulted in a significant reduction of mean plasma iPTH levels by 46% after 24 weeks compared to placebo (P <0.001). The study reported no significant adverse effects on serum calcium or phosphorus levels, indicating its safety profile .

Long-term Outcomes

A longitudinal study assessed the long-term therapeutic effects of doxercalciferol on renal function and mineral metabolism. Patients receiving doxercalciferol maintained stable serum calcium levels while achieving sustained reductions in PTH levels over extended periods .

Data Summary

The following table summarizes key findings from clinical studies on trans-Doxercalciferol:

| Study Type | Population Size | Duration | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 55 CKD Patients | 24 weeks | 46% reduction in iPTH; no significant hypercalcemia |

| Longitudinal Study | Variable | Long-term | Sustained PTH reduction; stable calcium levels |

| Combination Therapy Study | Diabetic Mice | 20 weeks | Prevented albuminuria; reduced glomerulosclerosis |

作用机制

trans-Doxercalciferol is a prodrug that undergoes metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2 . This active metabolite binds to the vitamin D receptor, regulating blood calcium levels by controlling the intestinal absorption of dietary calcium and the tubular reabsorption of calcium by the kidneys . It also acts directly on bone cells (osteoblasts) to stimulate skeletal growth and on the parathyroid glands to suppress parathyroid hormone synthesis and secretion .

相似化合物的比较

Alfacalcidol: Another vitamin D analog used in the treatment of hypocalcemia and osteoporosis.

Calcitriol: The active form of vitamin D3, used in the treatment of various calcium-related disorders.

Uniqueness: trans-Doxercalciferol is unique due to its specific isomeric form, which allows it to act as an effective activator of the vitamin D receptor and prevent renal disease . Unlike other vitamin D analogs, it does not require renal activation, making it particularly useful for patients with chronic kidney disease .

生物活性

Introduction

trans-Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 with significant biological activity. This compound undergoes metabolic activation in the liver to form its active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which plays a crucial role in calcium and phosphorus metabolism. This article reviews the biological activity of this compound, focusing on its pharmacological effects, therapeutic applications, and clinical findings.

This compound exerts its effects primarily through the following mechanisms:

- Calcium Homeostasis : It regulates calcium absorption in the intestines and promotes renal tubular reabsorption of calcium. Additionally, it aids in mobilizing calcium from bone tissue in conjunction with parathyroid hormone (PTH) .

- Parathyroid Hormone Suppression : The compound suppresses PTH synthesis and secretion by acting on parathyroid glands, thereby reducing secondary hyperparathyroidism (SHPT) particularly in patients with chronic kidney disease (CKD) .

- Cellular Effects : It induces apoptosis in tumor cells and inhibits tumor cell proliferation by binding to specific receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : It is absorbed from the gastrointestinal tract.

- Metabolism : Activated by CYP27 in the liver, it forms 1α,25-(OH)2D2 and 1α,24-dihydroxyvitamin D2.

- Half-life : Approximately 32 to 37 hours .

Therapeutic Applications

This compound is primarily used for:

- Secondary Hyperparathyroidism : Effective in managing SHPT in CKD patients. Clinical trials have shown significant reductions in serum PTH levels with acceptable risks of hypercalcemia and hyperphosphatemia .

- Bone Health : Used to improve bone mineral density and reduce fracture risk in osteoporosis .

- Oncology : Investigated for potential benefits in various cancers, including prostate and colorectal cancers. Its role in inducing apoptosis in cancer cells has been noted .

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

Case Studies

A notable case involved a patient with stage 4 CKD who was treated with this compound. After 18 weeks, there was a significant reduction in PTH levels from baseline values without notable increases in serum calcium or phosphorus levels. The treatment was well-tolerated with only transient episodes of hypercalcemia that resolved upon dose adjustment .

Safety Profile

The safety profile of this compound is generally favorable:

- Adverse Effects : Commonly reported side effects include mild hypercalcemia and hyperphosphatemia. Serious adverse events are rare but can occur if dosages are not monitored closely .

- Comparative Safety : Compared to other vitamin D analogs, this compound appears to have a lower incidence of hypercalcemic events .

属性

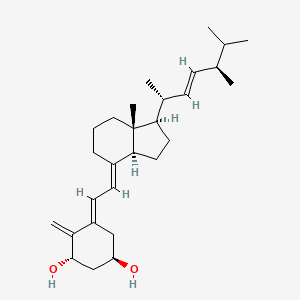

IUPAC Name |

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-HBZIUUSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860671 | |

| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74007-20-8 | |

| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。